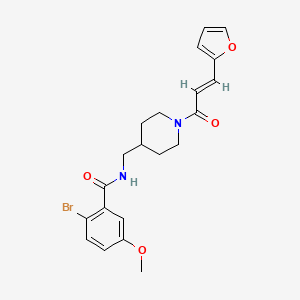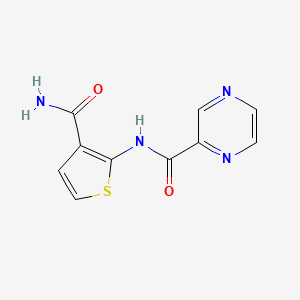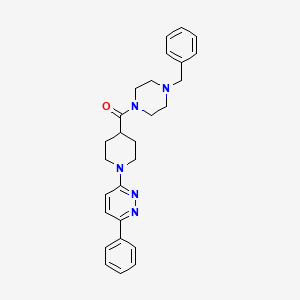
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It belongs to the class of chromenols and is commonly referred to as 3,4-DHAP. In
Wirkmechanismus
The mechanism of action of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects
((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Zukünftige Richtungen
There are several future directions for the research of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride. One of the areas of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential in the treatment of cancer. It has been shown to have anti-tumor effects, and further research is needed to explore its potential as a cancer treatment. Additionally, there is a need for the development of novel synthesis methods that can improve the yield and purity of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride.
Synthesemethoden
((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride can be synthesized using a multi-step process that involves the reaction of 3,4-dihydrocoumarin with various reagents. One of the most commonly used methods involves the reaction of 3,4-dihydrocoumarin with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction yields the intermediate product, which is then further reacted with sodium cyanoborohydride to produce ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride.
Wissenschaftliche Forschungsanwendungen
((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. It has also been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZVQOJAFITPOU-PRCZDLBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)
![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)

![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2870872.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2870875.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)
![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)